3-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
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Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the conversion of 2-Chloro-5-(4,4-dimethyl-1,3-thiazolidin-2-yl)benzoic acid to the corresponding acid chloride using thionyl chloride.Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazolidine ring attached to a benzoyl chloride group. The InChI Key for this compound is GORYSOCELUFICM-UHFFFAOYSA-N.Chemical Reactions Analysis
Compounds containing the thiazolidine moiety demonstrate significant reactivity and utility in organic synthesis. For instance, derivatives of 1,4‐Naphthoquinone, obtained through reactions with electrophiles like benzoyl chloride, serve as key intermediates in synthesizing various organic compounds.Physical and Chemical Properties Analysis
This compound is a water-soluble organic compound. It is used in the laboratory for a variety of purposes, including synthesis, purification, and detection of proteins and other substances.Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it is known that thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system.
Future Directions
Based on the structures and biodata of previous TDS analogs, three-dimensional (3D) quantitative structure–activity relationship (QSAR) studies have been performed which resulted in two reliable computational models . These models are a significant guide to trace the features that really matter, especially with respect to the design of novel compounds .
Properties
IUPAC Name |
3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c11-10(14)7-2-1-3-8(6-7)12-9(13)4-5-17(12,15)16/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTGPEZZUCQVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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